4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene
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Overview
Description
4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H6BrF3 and a molecular weight of 251.04 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to an indene backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene typically involves the bromination and trifluoromethylation of an indene precursor. One common method includes the reaction of indene with bromine and trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: Another brominated and trifluoromethylated compound with different structural features.
2,3,4-Trifluorobromobenzene: A simpler aromatic compound with similar functional groups.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: A related indene derivative with different substituents.
Uniqueness
4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene is unique due to its specific combination of bromine and trifluoromethyl groups on an indene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C9H6BrF3 |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
7-bromo-3,3,4-trifluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H6BrF3/c10-6-1-2-7(11)8-5(6)3-4-9(8,12)13/h1-2H,3-4H2 |
InChI Key |
JWPMFKUPEVQPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C21)Br)F)(F)F |
Origin of Product |
United States |
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